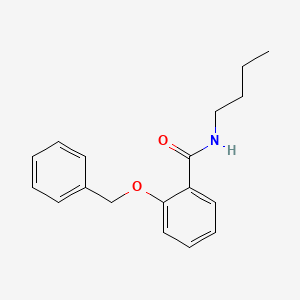

2-(benzyloxy)-N-butylbenzamide

Description

Properties

IUPAC Name |

N-butyl-2-phenylmethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2/c1-2-3-13-19-18(20)16-11-7-8-12-17(16)21-14-15-9-5-4-6-10-15/h4-12H,2-3,13-14H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRVGBRYNBMYGGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC=CC=C1OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Mechanistic Investigations of 2 Benzyloxy N Butylbenzamide

Established Synthetic Routes and Precursor Utilization

The most conventional and established method for the synthesis of 2-(benzyloxy)-N-butylbenzamide involves the acylation of n-butylamine with 2-(benzyloxy)benzoyl chloride. This reaction is a standard procedure for amide bond formation. Typically, the acid chloride is added to a solution containing n-butylamine and a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. nih.govcyberleninka.ru

The general reaction is as follows:

Precursor 1: 2-(benzyloxy)benzoyl chloride: This acid chloride is prepared from its corresponding carboxylic acid, 2-(benzyloxy)benzoic acid, using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Precursor 2: n-butylamine: A readily available primary amine.

The synthesis is generally high-yielding and straightforward, making it a common choice in laboratory settings. nih.govglobalconference.info The reaction of various benzoyl chlorides with amines in solvents like pyridine, acetone, or 1,4-dioxan is a well-documented method for creating a wide array of benzamide (B126) derivatives. nih.govcyberleninka.runih.gov

| Precursor | Role | Typical Reagents for Preparation |

|---|---|---|

| 2-(benzyloxy)benzoyl chloride | Acylating Agent | 2-(benzyloxy)benzoic acid and Thionyl Chloride (SOCl₂) |

| n-butylamine | Nucleophile | Commercially Available |

| Pyridine/Triethylamine | Base | Used to scavenge HCl byproduct |

Exploration of Alternative Synthetic Strategies

Beyond direct acylation, research has uncovered alternative strategies where this compound acts as a precursor for more complex molecules via rearrangement reactions. A significant finding is that the N-butyl amide group (CONHBu) is a highly effective promoter for the nih.govnih.gov-Wittig rearrangement of aryl benzyl (B1604629) ethers. nih.govnih.gov This has opened a pathway for the two-step synthesis of isomerically pure substituted diarylmethanols, starting from simple hydroxybenzoic acid derivatives. nih.govnih.gov

In this strategy, this compound is treated with a strong base, typically n-butyllithium (n-BuLi), in an anhydrous solvent like tetrahydrofuran (B95107) (THF). nih.gov This induces the nih.govnih.gov-Wittig rearrangement, transforming the benzylic ether into a diarylmethanol derivative. The diarylmethanol product derived from the ortho-benzyloxy isomer is often unstable and can undergo spontaneous intramolecular cyclization to yield 3-arylphthalides. mdpi.comnih.gov This tandem rearrangement-cyclization sequence represents a powerful synthetic tool for accessing these valuable heterocyclic compounds. mdpi.comnih.govresearchgate.net

Mechanistic Studies of Rearrangement Reactions

The treatment of this compound with a strong base like n-butyllithium initiates a cascade of reactions, with the nih.govnih.gov-Wittig rearrangement being central. Mechanistic studies have revealed a complex interplay of anionic and radical pathways.

The proposed mechanism for the Wittig rearrangement in this system involves several key steps:

Deprotonation: The process begins with the deprotonation of the amide N-H and an ortho-lithiation of the aromatic ring. A third equivalent of n-BuLi then deprotonates the benzylic C-H group. nih.gov

Rearrangement: The resulting benzylic anion undergoes the nih.govnih.gov-rearrangement. Two major mechanistic possibilities have been proposed for the rearrangement of aryl benzyl ethers: an anionic mechanism proceeding through a spiro-epoxide intermediate, and a radical dissociation/recombination route. nih.govorganic-chemistry.org For the N-butylbenzamide system, the anionic pathway via a spiro-epoxide intermediate is considered the more likely route. nih.gov The radical pathway becomes more significant for electron-rich aryl systems. nih.gov

Intramolecular Cyclization: The diarylmethanol product of the rearrangement, 2-(hydroxy(phenyl)methyl)-N-butylbenzamide, is often unstable. nih.gov It can slowly cyclize, with the loss of butylamine (B146782), to form a 3-arylphthalide. This cyclization is accelerated in the presence of acid. mdpi.comnih.gov

The efficiency and outcome of the Wittig rearrangement are highly dependent on the substituents present on the aromatic rings. nih.gov

Substituents on the Benzamide Ring: The rearrangement is compatible with a range of functional groups, including methyl, methoxy, and fluoro substituents. nih.govnih.gov However, electron-withdrawing groups like nitro can inhibit the reaction. nih.gov The position of the benzyloxy group is also critical; ortho and para isomers undergo rearrangement efficiently, while the meta isomer reacts more slowly, likely due to less effective stabilization of the anionic intermediate. nih.gov Certain substituents can lead to decomposition; for instance, a 5-fluoro group may promote an aryne-mediated decomposition pathway. nih.gov Steric hindrance, such as in a 3,5-dimethyl-4-benzyloxy derivative, can prevent the rearrangement entirely. nih.gov

Substituents on the Benzyl Ring: The rearrangement is also sensitive to substituents on the benzyl group. Studies have shown that systems with methyl, methoxy, and fluoro substituents on the benzyl ring rearrange to give diarylmethanols in good yields. nih.gov

| Substituent Position | Substituent Type | Effect on Reaction | Reference |

|---|---|---|---|

| Benzamide Ring (ortho, para) | Methyl, Methoxy, Fluoro | Good yields, reaction proceeds | nih.gov |

| Benzamide Ring | Nitro | Reaction is not compatible | nih.gov |

| Benzamide Ring (meta) | N-butylbenzamide | Slightly less prone to rearrangement | nih.gov |

| Benzamide Ring (5-position) | Fluoro | Decomposition observed | nih.gov |

| Benzamide Ring (3,5-dimethyl) | Methyl | Steric hindrance, no reaction | nih.gov |

Stereochemistry plays a crucial role in the Wittig rearrangement. Despite the potential for radical intermediates, the nih.govnih.gov-Wittig rearrangement can exhibit a notable degree of stereochemical control. It has been shown to proceed with retention of configuration at the migrating carbon center and inversion at the lithium-bearing carbanionic center. organic-chemistry.org

Asymmetric synthesis using this rearrangement has been explored. In one study, a chiral auxiliary derived from phenylalanine was attached to the amide nitrogen. mdpi.com When this chiral benzamide was subjected to the Wittig rearrangement, it produced the diaryl-methanol product with good diastereoselectivity (68:32 dr). mdpi.com The subsequent spontaneous cyclization of the hydroxy amide yielded the corresponding phthalide (B148349) with a 37% enantiomeric excess (e.e.), demonstrating the transfer of chirality through the rearrangement and cyclization sequence. mdpi.com This highlights the potential for developing stereoselective syntheses of complex molecules starting from chiral benzamide precursors.

Green Chemistry Principles in Synthetic Approaches for Benzamide Derivatives

The traditional synthesis of benzamides often involves the use of hazardous reagents like thionyl chloride and organic solvents. In line with the principles of green chemistry, several more environmentally benign methods have been developed for the synthesis of benzamide derivatives.

Catalytic Direct Amidation: One approach avoids the need for acid chlorides by promoting the direct condensation of carboxylic acids and amines. This can be achieved using catalysts such as boric acid or a reusable solid acid catalyst like a Lewis acidic ionic liquid immobilized on diatomite earth. researchgate.netsciepub.com These methods reduce waste and avoid hazardous intermediates. sciepub.com

Alternative Energy Sources: The use of ultrasonic irradiation can accelerate the reaction, leading to shorter reaction times and milder conditions, which aligns with green chemistry goals. researchgate.net

Greener Solvents and Reagents: Research into greener solvents has identified alternatives to commonly used but environmentally problematic solvents like DMSO and DMF. mdpi.com For instance, 4-formylomorpholine (4FM) has been shown to be an effective and more benign solubilizer for benzamides. mdpi.com Additionally, using reagents that also serve as the solvent, such as the manganese-catalyzed methoxymethylation of amides using methanol, represents an efficient and atom-economical strategy. rsc.org

Solvent-Free Conditions: In some cases, benzamide synthesis can be performed under solvent-free and activation-free conditions, significantly reducing the environmental impact of the process. youtube.com

These green approaches, while developed for general benzamide synthesis, are applicable to the production of this compound and its analogues, offering pathways that are safer, more efficient, and more sustainable.

Comprehensive Structural Characterization and Conformational Analysis

Advanced Spectroscopic Techniques for Elucidation (e.g., High-resolution MS, IR, ¹H-NMR, ¹³C-NMR analysis)

No specific high-resolution mass spectrometry, infrared (IR) spectroscopy, proton nuclear magnetic resonance (¹H-NMR), or carbon-13 nuclear magnetic resonance (¹³C-NMR) data for 2-(benzyloxy)-N-butylbenzamide could be located in the public domain. While spectral data for related compounds such as 2-(benzyloxy)benzamide (B181275) and N-butylbenzamide are available, this information cannot be directly extrapolated to accurately describe the target molecule due to structural differences.

Single-Crystal X-ray Diffraction for Solid-State Structure and Intermolecular Interactions

There are no published single-crystal X-ray diffraction studies for this compound. Consequently, critical information regarding its solid-state structure, including bond lengths, bond angles, torsion angles, and intermolecular interactions, is not available. This information is fundamental for understanding the compound's crystalline packing and the nature of its non-covalent interactions.

Conformational Landscape and Dynamics through Spectroscopic and Computational Methods

In the absence of experimental spectroscopic or crystallographic data, a detailed analysis of the conformational landscape and dynamics of this compound is not possible. Such an analysis would typically rely on experimental results from techniques like variable-temperature NMR or be supported by computational modeling, neither of which appears to have been published for this specific compound.

Theoretical and Computational Chemistry Studies of 2 Benzyloxy N Butylbenzamide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and predicting the reactivity of a molecule like 2-(benzyloxy)-N-butylbenzamide. tandfonline.comnih.gov Such studies involve calculating the distribution of electrons within the molecule to understand its stability and chemical behavior.

Key parameters derived from these calculations include:

Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of molecular stability and reactivity. researchgate.netbsu.by

Molecular Electrostatic Potential (MEP) : An MEP map visually represents the charge distribution on the molecule's surface. It helps identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which are critical for understanding intermolecular interactions, such as how the molecule might interact with a biological target. researchgate.net

Reactivity Descriptors : Various descriptors calculated through DFT can quantify the molecule's reactivity. These parameters help in predicting which parts of the molecule are more likely to participate in chemical reactions. tandfonline.com

For a related benzamide (B126) derivative, DFT calculations were used to analyze the optimized geometry, vibrational frequencies, and electronic properties to understand its stability and reactive sites. researchgate.net Similar analyses for this compound would provide foundational knowledge of its intrinsic chemical characteristics.

Table 1: Representative Parameters from Quantum Chemical Calculations This table is illustrative of the types of data generated in such studies, based on general findings for related compounds.

| Parameter | Typical Information Yielded | Relevance to this compound |

|---|---|---|

| HOMO Energy | Electron-donating capability | Predicts susceptibility to electrophilic attack. |

| LUMO Energy | Electron-accepting capability | Predicts susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Chemical reactivity and stability | A larger gap implies higher stability. |

Molecular Dynamics Simulations for Conformational Behavior and Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, an MD simulation would provide insights into its flexibility, preferred shapes (conformations), and interactions with its environment, such as a solvent or a biological receptor. tandfonline.comnih.govrsc.org

The process involves:

Placing the molecule in a simulated environment (e.g., a box of water molecules).

Calculating the forces between atoms using a force field.

Solving Newton's equations of motion to simulate the movement of atoms over a specific period, typically nanoseconds to microseconds. tandfonline.com

Analysis of the simulation trajectory can reveal:

Conformational Flexibility : How the molecule's structure changes over time. The butyl and benzyloxy groups of this compound would exhibit significant flexibility, and MD simulations can identify the most stable (lowest energy) conformations. scispace.comresearchgate.net

Solvent Interactions : How the molecule interacts with surrounding water molecules, which influences its solubility and stability.

Binding Stability : When simulated in complex with a protein, MD can assess the stability of the protein-ligand interaction, providing information on how strongly the molecule binds. tandfonline.com

In studies of other benzamide derivatives, MD simulations have been used to confirm the stability of a ligand within a protein's binding pocket and to analyze the specific interactions, like hydrogen bonds, that maintain the complex. tandfonline.comtandfonline.com

Molecular Docking and Binding Energy Calculations with Hypothesized Research Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). mdpi.comresearchgate.net This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. ukm.myresearchgate.net

The docking process for this compound would involve:

Obtaining the 3D structure of a hypothesized protein target.

Placing the 3D structure of this compound into the protein's active site.

Using a scoring function to evaluate and rank different binding poses based on their predicted binding affinity. mdpi.com

The output of a docking study includes:

Binding Pose : The most likely 3D orientation of the ligand within the receptor's binding site.

Binding Energy/Score : A value that estimates the strength of the interaction. More negative scores typically indicate stronger binding. nsbmb.org.ng

Key Interactions : Identification of specific amino acid residues in the protein that interact with the ligand through hydrogen bonds, hydrophobic interactions, or π-π stacking. researchgate.netmdpi.com

For example, docking studies on various benzamide derivatives have identified key interactions with enzymes like topoisomerase, helping to explain their inhibitory activity. researchgate.net A similar study on this compound could hypothesize its potential as an inhibitor for various enzymes or receptors.

Table 2: Illustrative Molecular Docking Results This is a hypothetical data table to demonstrate typical outputs of a molecular docking study.

| Hypothesized Target | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Enzyme X | -8.5 | TYR 82, LYS 120 | Hydrogen Bond, π-π Stacking |

| Receptor Y | -7.9 | LEU 45, ILE 98 | Hydrophobic |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. archivepp.comnih.govjbclinpharm.org If this compound were part of a series of related molecules tested for a specific biological effect, a QSAR model could be developed.

The development of a QSAR model involves:

Assembling a dataset of compounds with known biological activities (e.g., inhibitory concentrations).

Calculating molecular descriptors for each compound that quantify their physicochemical properties (e.g., size, lipophilicity, electronic properties).

Using statistical methods to build a mathematical equation that correlates the descriptors with biological activity. chemijournal.com

A successful QSAR model can:

Predict Activity : Estimate the biological activity of new, untested compounds based on their structure alone. archivepp.com

Guide Ligand Design : Provide insights into which molecular features are important for activity. For instance, a model might suggest that increasing hydrophobicity in a certain part of the molecule enhances its potency. researchgate.netmdpi.com This information is invaluable for designing more effective ligands. nih.gov

Studies on various benzamide derivatives have successfully used 3D-QSAR models to provide guidelines for designing new compounds with enhanced inhibitory potency against targets like histone deacetylase. researchgate.net Such an approach could be applied to a series of this compound analogues to optimize their activity for a hypothesized target.

Investigation of Biological Activity and Molecular Mechanisms in Preclinical Models

In Vitro Target Identification and Validation

The initial stages of drug discovery for 2-(benzyloxy)-N-butylbenzamide derivatives have focused on identifying and validating their molecular targets through in vitro assays. Research has primarily centered on their role as inhibitors of specific protein-protein interactions (PPIs) rather than classical receptor binding or enzyme inhibition.

The key validated target for this class of compounds is the interaction between the postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS). nih.gova-z.lu In pathological conditions such as ischemic stroke, the aberrant activation of N-methyl-d-aspartate receptors (NMDAR) leads to excessive activation of nNOS, which is tethered to the receptor complex by PSD95. nih.govnih.gov By specifically disrupting the PSD95-nNOS interaction, these benzyloxy benzamide (B126) derivatives can prevent the downstream neurotoxic effects of excessive nitric oxide production without the adverse effects associated with direct NMDAR antagonism. nih.gova-z.lunih.gov

While the broader class of benzamide derivatives has been investigated for various biological activities, including enzyme inhibition, specific data on this compound as a direct enzyme inhibitor is not the primary focus of the available research. nih.govresearchgate.net The main therapeutic strategy identified revolves around its function as a PPI inhibitor.

Elucidation of Molecular Pathways and Cellular Signaling Cascades

The molecular mechanism of action for neuroprotective derivatives of this compound is centered on the disruption of a critical step in the NMDAR-mediated excitotoxicity signaling cascade.

Under ischemic conditions, excessive glutamate (B1630785) release leads to overstimulation of NMDARs. nih.gov This triggers a massive influx of calcium into the neuron, which in turn activates nNOS. nih.gov PSD95 acts as a scaffolding protein that links nNOS in close proximity to the NMDAR, facilitating this pathological signaling. nih.govnih.gov The interaction between the N-terminal of nNOS and the PDZ domain of PSD95 is crucial for this process. nih.gov

A derivative of this compound, identified as compound 29 (LY836), has been shown to significantly block this PSD95-nNOS association in cultured cortical neurons. nih.gova-z.lu By interfering with this specific protein-protein interaction, the compound effectively uncouples nNOS from the NMDAR complex. This prevents the excessive production of nitric oxide and subsequent neuronal damage and apoptosis that characterize excitotoxicity, a key pathway in traumatic brain injury and stroke. nih.govnih.govresearchgate.net This targeted disruption of a specific signaling node represents an attractive therapeutic strategy, as it leaves the physiological functions of the NMDAR intact. nih.gov

Activity against Specific Biological Systems in Research Models

The therapeutic potential of this compound derivatives has been evaluated in specific in vitro models, primarily focusing on neuroprotection. The broader chemical class of benzamides has also been explored for other biological activities.

Neuroprotective Effects in Primary Cortical Neurons

Derivatives of this compound have demonstrated potent neuroprotective activities in cellular models of ischemic damage. nih.gov Specifically, compound 29 (LY836) was evaluated for its ability to protect primary cortical neurons from glutamate-induced damage. nih.gova-z.lu The research demonstrated that this compound confers significant neuroprotection, validating its mechanism of disrupting the PSD95-nNOS interaction as a viable strategy for mitigating neuronal death. nih.gova-z.lu

| Compound | Research Model | Observed Effect | Reference |

|---|---|---|---|

| Compound 29 (LY836) | Primary cortical neurons | Improved neuroprotective activity against glutamate-induced damage | nih.gova-z.lu |

Antifungal Activities In Vitro

The benzamide scaffold is present in various compounds that have been investigated for antifungal properties. Studies have shown that certain novel benzamide derivatives exhibit good to excellent in vitro activity against a range of phytopathogenic fungi, such as Alternaria alternata and Alternaria solani. nih.gov Other research into N-phenylbenzamides has also confirmed their potential to inhibit the growth of fungal species like Candida albicans. mdpi.comnih.gov However, specific studies evaluating the antifungal activity of this compound itself were not identified. The existing research establishes the potential of the broader benzamide chemical class as a source of antifungal agents.

| Compound Class/Derivative | Fungal Species Tested | Observed Effect | Reference |

|---|---|---|---|

| N-[2-hydroxy...butyl]benzamide derivatives | Alternaria alternata, Alternaria solani | Good to excellent antifungal activity | nih.gov |

| N-phenylbenzamides | Candida albicans | Inhibition of fungal growth | mdpi.comnih.gov |

Protein-Ligand Interaction Analysis through Biophysical Methods

Biophysical techniques are essential for confirming direct binding between a ligand and its target protein and for quantifying the interaction kinetics. Surface Plasmon Resonance (SPR) is a powerful method used for this purpose, providing data on association and dissociation rates and binding affinity (K D ).

In the context of related compounds, SPR has been utilized to confirm the inhibitory activity of novel N-benzyl benzamide derivatives by demonstrating their direct binding to the target enzyme butyrylcholinesterase. researchgate.net This method provides label-free, real-time analysis of the protein-ligand interaction. While SPR is a highly relevant technique for validating the binding of this compound derivatives to PSD95, specific studies employing this method to characterize the interaction with the PSD95-nNOS complex have not been detailed in the available research. Such an analysis would be a critical step in further elucidating the binding kinetics and affinity of these compounds for their intended molecular target.

Structure Activity Relationship Sar Studies and Analogue Design Strategies

Systematic Modification of the Benzyl (B1604629) Moiety and its Impact on Activity

The benzyl group in 2-(benzyloxy)-N-butylbenzamide plays a crucial role in its interaction with biological targets. Modifications to this part of the molecule have been shown to significantly influence its activity. While direct studies on this compound are specific, broader research on related benzamide (B126) derivatives provides valuable insights into how substitutions on the benzyl ring can modulate efficacy.

For instance, in analogous structures like 2-phenoxybenzamides, which share a similar ether linkage, the substitution pattern on the terminal phenyl ring is a key determinant of biological activity. researchgate.netmdpi.com Research on these related compounds suggests that the introduction of electron-withdrawing or electron-donating groups on the phenyl ring of the benzyloxy moiety can alter the electronic properties and steric profile of the entire molecule. This, in turn, can affect binding affinity to target proteins or enzymes.

Studies on other benzyloxy-containing scaffolds, such as benzyloxyquinoxalines, have also demonstrated the importance of the benzyl group. The presence and position of substituents on the phenyl ring can impact the compound's lipophilicity and ability to form specific interactions, such as hydrogen bonds or van der Waals forces, with a target active site. mdpi.com

While specific data on substituted benzyl moieties for this compound is limited in the provided results, the general principles derived from similar structures underscore the importance of this moiety. Future research would likely involve synthesizing analogues with substitutions on the benzyl ring to fine-tune activity.

Exploration of Substitutions on the Benzamide Core

The benzamide core is a fundamental component of the this compound structure, and its modification has been a key strategy in developing new derivatives. The arrangement and nature of substituents on this aromatic ring can profoundly affect the molecule's conformation, reactivity, and biological profile.

Research into various benzamide derivatives has consistently shown that the substitution pattern on the benzamide ring is critical for activity. nih.govnanobioletters.com For example, in a study on 2-phenoxybenzamides with antiplasmodial activity, the presence of a trifluoromethyl group on the benzamide ring was a feature of the lead compound. researchgate.netmdpi.com This highlights that electron-withdrawing groups on the benzamide core can be crucial for potency.

Furthermore, the position of the benzyloxy group at the 2-position of the benzamide ring is significant. This ortho-arrangement is known to facilitate specific chemical reactions, such as the nih.govnih.gov-Wittig rearrangement, where the amide group directs the reaction. nih.govst-andrews.ac.uk The products of such rearrangements are often biologically active molecules themselves, indicating that the substitution pattern on the benzamide core influences not only the parent compound's activity but also its potential as a synthetic intermediate.

The following table summarizes the impact of substitutions on the benzamide core based on related benzamide structures.

| Modification on Benzamide Core | Observed Impact | Compound Class |

| Introduction of electron-withdrawing groups (e.g., -CF3) | Can enhance biological activity | 2-Phenoxybenzamides |

| Positional Isomerism (e.g., 3- or 4-benzyloxy vs. 2-benzyloxy) | Affects chemical stability and reactivity (e.g., cyclization) | Benzyloxy-N-butylbenzamides |

| Addition of various substituents | Modulates anticancer and antimicrobial properties | General Benzamide Derivatives |

Influence of the N-Butyl Substituent and Analogues on Reactivity and Biological Profile

The N-butyl group of this compound is a key feature that influences its physical properties, such as solubility and lipophilicity, as well as its chemical reactivity. The nature of the N-alkyl substituent has been shown to be a critical factor in both the biological activity and the synthetic utility of benzamide compounds.

The N-butylamide group, C(=O)NHBu, has been identified as an effective directing group for the nih.govnih.gov-Wittig rearrangement of aryl benzyl ethers. nih.gov In the case of 2-benzyloxy-N-butylbenzamides, treatment with butyllithium (B86547) leads to this rearrangement, followed by a cyclization reaction that produces 3-arylphthalides, which are a class of compounds with significant biological interest. nih.govst-andrews.ac.uk This demonstrates that the N-butyl group is integral to the specific chemical reactivity of the molecule.

From a biological standpoint, the N-alkyl chain length and structure are often tuned to optimize interactions with target macromolecules. In the broader class of N-alkyl benzamides, variations in the alkyl substituent can lead to significant changes in activity. For instance, in a series of novel N-alkyl propanamides, different primary and secondary amines were used to create a range of lipophilic and hydrophilic characteristics, which in turn affected their antiproliferative activity against various cancer cell lines. mdpi.com

The table below illustrates the influence of the N-substituent on the properties of benzamide derivatives.

| N-Substituent | Influence on Properties | Context/Compound Class |

| N-butyl | Directs nih.govnih.gov-Wittig rearrangement and subsequent cyclization | 2-Benzyloxy-N-butylbenzamides |

| Various N-alkyl/N-aryl groups | Modulates antimicrobial activity | N-Benzamide Derivatives |

| Primary and secondary amines | Alters lipophilicity and antiproliferative activity | N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides |

| N-(phenylcarbamothioyl) | Confers anti-inflammatory activity | N-(phenylcarbamothioyl)benzamide derivatives |

Design and Synthesis of Novel Benzamide Derivatives for Specific Research Applications

The core structure of this compound serves as a valuable scaffold for the design and synthesis of novel derivatives with targeted biological activities. The synthetic versatility of benzamides allows for the creation of diverse chemical libraries for screening against various diseases.

One major area of application is in the development of anticancer agents. nih.gov Researchers have designed and synthesized numerous benzamide derivatives and evaluated their potential to inhibit cancer cell growth. For example, some novel benzamide derivatives have been shown to induce apoptosis in cancer cells through mechanisms involving the generation of reactive oxygen species (ROS) and mitochondrial dysfunction. nih.gov The synthesis of these compounds often involves the reaction of a substituted benzoic acid with an appropriate amine, allowing for a wide range of structural diversity. nanobioletters.com

Another significant application is in the development of antimicrobial agents. researchgate.net With the rise of drug-resistant microbes, there is a pressing need for new therapeutic agents. Benzimidazole derivatives, which can be synthesized from precursors related to benzamides, have shown promise as antibacterial and antifungal compounds. researchgate.net The design strategy often involves incorporating functional groups that are known to interfere with microbial growth pathways.

Furthermore, the unique reactivity of 2-benzyloxy-N-butylbenzamides has been harnessed to synthesize complex natural products and other biologically active molecules, such as 3-aryl-3-benzyloxyisoindolinone anticancer agents. nih.govst-andrews.ac.uk This highlights the dual role of this compound as both a potential therapeutic agent itself and a key intermediate in the synthesis of other valuable molecules. The design of such synthetic routes is a critical aspect of modern medicinal chemistry.

Advanced Analytical Methodologies for Research and Development

Chromatographic Techniques for Purity, Isolation, and Quantification

Chromatographic techniques are indispensable tools for the separation, identification, and quantification of 2-(benzyloxy)-N-butylbenzamide. The choice of technique depends on the specific analytical goal, such as assessing the purity of a newly synthesized batch, isolating the compound from a complex mixture, or quantifying its concentration in a research sample.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and its more advanced counterpart, UPLC, are powerful techniques for the analysis of non-volatile or thermally labile compounds like this compound. These methods offer high resolution and sensitivity. A typical reversed-phase HPLC method for a benzamide (B126) derivative might utilize a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. The separation is based on the differential partitioning of the analyte between the stationary phase and the mobile phase. UPLC, with its smaller particle size columns, allows for faster analysis times and improved resolution.

For the quantitative determination of N-substituted benzamides, an isocratic or gradient elution can be developed. The detection is commonly performed using a UV detector, set at a wavelength where the benzamide chromophore exhibits maximum absorbance. The development and validation of such methods are crucial for ensuring reliable results.

Thin-Layer Chromatography (TLC)

TLC is a simpler, cost-effective chromatographic technique often used for monitoring the progress of chemical reactions and for the preliminary assessment of purity. For this compound, a TLC method would likely involve a silica (B1680970) gel plate as the stationary phase and a mixture of organic solvents, such as ethyl acetate (B1210297) and hexane, as the mobile phase. The separated spots can be visualized under UV light. While primarily qualitative, TLC can be made semi-quantitative through densitometry.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC-MS analysis could be feasible, potentially after derivatization to increase its volatility. The gas chromatograph separates the components of a sample, which are then ionized and detected by the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint of the compound, aiding in its identification. The fragmentation pattern can also provide valuable structural information. For instance, in the mass spectrum of aromatic amides, a common fragmentation is the cleavage of the N-CO bond, leading to the formation of a resonance-stabilized benzoyl cation youtube.com.

Table 1: Illustrative Chromatographic Conditions for the Analysis of Benzamide Derivatives

| Parameter | HPLC | UPLC | GC-MS (Hypothetical) | TLC |

| Stationary Phase | C18 column (e.g., 250 x 4.6 mm, 5 µm) | C18 column (e.g., 100 x 2.1 mm, 1.7 µm) | Capillary column (e.g., HP-5MS) | Silica gel plate |

| Mobile Phase/Carrier Gas | Acetonitrile:Water gradient | Acetonitrile:Water gradient | Helium | Ethyl acetate:Hexane |

| Detection | UV at 254 nm | UV at 254 nm | Mass Spectrometry (Electron Ionization) | UV light |

| Application | Purity, Quantification | High-throughput screening, Quantification | Impurity profiling, Identification | Reaction monitoring, Purity check |

Mass Spectrometry for Structural Confirmation and Metabolite Identification in Research Samples

Mass spectrometry is a cornerstone of molecular analysis, providing precise information about the mass and structure of a compound. For this compound, various MS techniques are employed for its structural confirmation and for the identification of potential metabolites in research samples.

High-Resolution Mass Spectrometry (HR-MS)

HR-MS techniques, such as Time-of-Flight (TOF) and Orbitrap mass spectrometry, provide highly accurate mass measurements. This allows for the determination of the elemental composition of this compound and its metabolites, which is crucial for their unambiguous identification. Electrospray ionization (ESI) is a soft ionization technique commonly coupled with HR-MS for the analysis of polar molecules, making it well-suited for benzamide derivatives.

Electrospray Ionization Time-of-Flight (ESI-TOF)

ESI-TOF MS is particularly useful for obtaining accurate mass data. In positive ion mode, this compound would likely be detected as the protonated molecule [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. The high mass accuracy of TOF analyzers helps in distinguishing between compounds with the same nominal mass but different elemental compositions.

Nanospray Ionization (NSI)

NSI is a low-flow-rate version of ESI that offers increased sensitivity and tolerance to complex matrices. This can be particularly advantageous when analyzing low-concentration research samples, such as those from in vitro metabolism studies, where identifying trace-level metabolites of this compound is the primary objective.

The fragmentation pattern of this compound in tandem mass spectrometry (MS/MS) experiments can provide detailed structural information. Key fragmentation pathways for amides often involve the cleavage of the amide bond nih.gov. For this compound, characteristic fragment ions would be expected from the loss of the butylamine (B146782) side chain and the cleavage of the benzyloxy group.

Table 2: Expected Mass Spectrometric Data for this compound

| Ion | Calculated m/z | Technique | Information Gained |

| [M+H]⁺ | 284.1645 | HR-MS (e.g., ESI-TOF) | Accurate mass for molecular formula confirmation |

| [M+Na]⁺ | 306.1464 | HR-MS (e.g., ESI-TOF) | Adduct ion for mass confirmation |

| Fragment 1 | 197.0651 | MS/MS | Corresponds to the benzoyl moiety after loss of butylamine |

| Fragment 2 | 91.0542 | MS/MS | Corresponds to the benzyl (B1604629) cation |

Method Validation for Reproducibility and Reliability in Academic Research

The validation of analytical methods is a critical process in academic research to ensure that the data generated are accurate, reliable, and reproducible. A validated method provides confidence in the research findings. The key parameters for method validation are outlined by international guidelines and include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike/recovery studies.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Table 3: Representative Method Validation Parameters for an HPLC Assay of this compound

| Parameter | Acceptance Criteria | Illustrative Result |

| Specificity | No interference at the retention time of the analyte | Peak purity > 99.5% |

| Linearity (Correlation Coefficient) | r² ≥ 0.999 | 0.9995 |

| Range | 80-120% of the target concentration | 10 - 150 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |

| Precision (RSD) | ≤ 2.0% | 0.8% |

| LOD | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL |

| LOQ | Signal-to-Noise ratio of 10:1 | 0.3 µg/mL |

Emerging Research Applications and Future Perspectives

Application of 2-(benzyloxy)-N-butylbenzamide as a Chemical Probe in Biological Systems

A chemical probe is a small molecule designed to selectively interact with a specific protein or biological target, enabling researchers to study its function within a complex biological system. nih.govnih.gov These tools are crucial for visualizing biomolecules, regulating cell-signaling networks, and identifying therapeutic targets. nih.gov To qualify as a chemical probe, a compound should ideally exhibit high affinity for its primary target (typically below 100 nM) and at least a tenfold selectivity against related targets. nih.gov

While this compound itself is not extensively documented as a standalone chemical probe, its structural framework is integral to the development of molecules used to investigate specific biological interactions. For instance, derivatives of benzyloxy benzamide (B126) have been developed as inhibitors of the postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS) protein-protein interaction (PPI). nih.gov In this context, the parent scaffold acts as a molecular tool to probe the structural and functional requirements for disrupting this specific PPI, which is implicated in neuronal damage. By modifying the this compound structure and observing the resulting changes in biological activity, researchers can effectively "probe" the binding site and elucidate the mechanism of interaction, a fundamental application of chemical biology principles. nih.govnih.gov

Potential as a Lead Compound for Further Academic Investigation in Novel Therapeutic Areas

A lead compound is a chemical compound that has shown promising biological activity and serves as the starting point for chemical modifications to develop a drug. The this compound scaffold has demonstrated potential as a lead structure in several therapeutic areas, primarily in the preclinical and academic discovery phases.

Neuroprotection: Recent research has identified benzyloxy benzamide derivatives as potent neuroprotective agents for treating ischemic stroke. nih.gov The underlying mechanism involves the disruption of the PSD95-nNOS protein-protein interaction, which plays a crucial role in neuronal damage following a stroke. nih.gov Through detailed structure-activity relationship (SAR) studies originating from this scaffold, a derivative known as compound 29 (LY836) was identified. This compound demonstrated significantly improved neuroprotective activity against glutamate-induced damage in primary cortical neurons and possessed favorable drug-like properties. nih.gov In animal models of ischemic stroke, compound 29 was shown to reduce infarct size and neurological deficit scores, highlighting the potential of this chemical class as a promising source of neuroprotective agents. nih.gov

Antifungal Agents: The this compound structure also serves as a valuable synthetic intermediate for creating compounds with antifungal properties. Research has shown that the Wittig rearrangement of 2-(benzyloxy)-N-butylbenzamides can be used to synthesize 3-arylphthalides. nih.gov One of the natural products synthesized through this pathway is Isopestacin, a compound known to possess antifungal activity. nih.gov This synthetic connection establishes the this compound core as a viable lead structure for academic investigations aimed at discovering new antifungal agents. The broader class of benzamide and carboxamide derivatives has also been explored for activity against various fungal species, further supporting the potential of this scaffold. scielo.org.mx

Anti-tubercular Agents: Tuberculosis (TB) remains a significant global health threat, necessitating the discovery of novel therapeutic agents. nih.gov The benzamide scaffold is a well-established pharmacophore in the development of anti-tubercular drugs. For example, a series of N-benzyl 3,5-dinitrobenzamides, which share the core benzamide feature, were identified as potent agents against Mycobacterium tuberculosis, including multidrug-resistant strains. nih.gov These compounds function by targeting critical enzymes within the bacterium. semanticscholar.org While this compound has not been specifically reported as a direct anti-tubercular agent, its structural components—a benzamide core with a benzyl (B1604629) group—are features present in other potent anti-TB compounds. nih.govopenmedicinalchemistryjournal.com This makes the scaffold a rational starting point for academic lead discovery programs aimed at designing new generations of anti-tubercular drugs.

| Therapeutic Area | Key Findings and Potential | Relevant Derivative/Product | Mechanism of Action (or Target Pathway) |

|---|---|---|---|

| Neuroprotection | Derivatives show potent activity in reducing infarct size and neurological deficits in ischemic stroke models. nih.gov | Compound 29 (LY836) nih.gov | Inhibition of PSD95-nNOS protein-protein interaction. nih.gov |

| Antifungal Agents | Serves as a synthetic precursor to compounds with known antifungal activity. nih.gov | Isopestacin nih.gov | General antifungal activity. nih.gov |

| Anti-tubercular Agents | The core benzamide structure is a key feature in potent anti-TB agents. nih.gov | N-benzyl 3,5-dinitrobenzamides (related class) nih.gov | Inhibition of mycobacterial enzymes like DprE1. semanticscholar.org |

Development of Sustainable Synthesis Approaches for Complex Benzamide Scaffolds

The synthesis of complex molecules like this compound and its derivatives is a central focus of organic chemistry. Traditional methods are increasingly being re-evaluated to improve efficiency and reduce environmental impact. Academic research plays a crucial role in developing these sustainable approaches. One notable reaction involving this scaffold is the nih.govnih.gov-Wittig rearrangement of 2-benzyloxy-N-butylbenzamides, which is facilitated by treatment with butyllithium (B86547). nih.gov This reaction transforms the benzyl ether into a benzhydrol product, which can then be converted into other valuable structures like 3-arylphthalides. nih.gov

Research into such reactions contributes to the broader goal of sustainable synthesis by:

Improving Step Economy: Investigating one-pot procedures where multiple transformations occur in a single reaction vessel, reducing the need for intermediate purification steps, and minimizing solvent waste and energy consumption. scielo.org.mx

Enhancing Efficiency: Optimizing reaction conditions (solvents, catalysts, temperature) to achieve higher yields and purity, thereby reducing the generation of byproducts.

Exploring Novel Pathways: Discovering new synthetic routes that may use less hazardous reagents or operate under milder conditions, aligning with the principles of green chemistry.

The study of reactions like the Wittig rearrangement on the this compound scaffold provides fundamental knowledge that can be applied to the synthesis of a wide range of complex benzamide derivatives for pharmaceutical and materials science applications.

Challenges and Opportunities in Interdisciplinary Research on Benzamide Derivatives

The exploration of benzamide derivatives, including this compound, thrives on the convergence of multiple scientific disciplines. However, this interdisciplinary approach presents both challenges and significant opportunities.

Challenges:

Methodological Integration: A primary challenge is effectively integrating methodologies from diverse fields such as synthetic chemistry, computational biology, pharmacology, and clinical science. nih.gov For instance, data generated from a chemical synthesis lab must be accurately interpreted and utilized in computational docking models.

Data Scarcity and Interpretation: For novel compounds, there is often a lack of comprehensive biological data, which can hinder progress. nih.gov Evaluating a potential lead compound requires extensive testing, and the data must be analyzed by experts from different fields to build a complete picture of its potential.

Communication Gaps: Researchers in different disciplines often use specialized language and have different research cultures, which can create barriers to effective collaboration. researchgate.net Bridging these gaps is essential for a successful interdisciplinary project.

Opportunities:

Accelerated Discovery: The integration of computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, with chemical synthesis can dramatically accelerate the discovery of new lead compounds. nih.gov This allows researchers to prioritize the synthesis of molecules with the highest predicted activity.

Novel Applications: Combining expertise can uncover entirely new applications for known scaffolds. A chemist might focus on synthesis, while a biologist might identify an unexpected effect on a cellular pathway, leading to a new avenue of research.

Systems-Level Understanding: An interdisciplinary approach allows for a more holistic understanding of a compound's effects. It moves beyond simple efficacy measurements to explore mechanism of action, potential off-target effects, and metabolic pathways, providing a more robust foundation for further development.

By fostering collaboration between chemists, biologists, data scientists, and other specialists, the scientific community can more effectively unlock the full therapeutic potential of benzamide derivatives. nih.gov

Q & A

Q. What are the key considerations for synthesizing 2-(benzyloxy)-N-butylbenzamide with high purity?

A robust synthesis requires careful control of reaction conditions, including inert atmospheres (e.g., using Schlenk flasks to prevent decomposition of intermediates) and strict temperature regulation. Immediate use of intermediates (e.g., compound 2 in ) is critical to avoid purity loss due to thermal instability . Analytical methods like HPLC or NMR should validate purity at each step, with sodium pivalate purity directly impacting final product quality .

Q. What safety protocols are critical when handling this compound?

Conduct a comprehensive hazard assessment prior to synthesis, including evaluating mutagenicity risks (e.g., Ames II testing for anomeric amide derivatives) . Use PPE (gloves, goggles) and ensure adequate ventilation, particularly due to potential mutagenic analogs like benzyl chloride . Waste disposal must adhere to local regulations, with emphasis on neutralizing reactive intermediates .

Q. Which analytical techniques are most effective for characterizing this compound?

High-resolution NMR (¹H/¹³C) identifies structural integrity, while LC-MS confirms molecular weight and purity. X-ray crystallography or FT-IR can resolve ambiguities in functional groups (e.g., benzyloxy vs. methoxy substituents) . For stability studies, DSC monitors thermal decomposition profiles .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of this compound?

Discrepancies in bioactivity (e.g., Wnt pathway inhibition vs. off-target effects) require orthogonal assays. Surface plasmon resonance (SPR) quantifies binding kinetics to target proteins like Dishevelled, while fluorescence resonance energy transfer (FRET) validates intracellular interactions . Dose-response studies in isogenic cell lines (wild-type vs. knockout) clarify specificity .

Q. What methodological approaches optimize the synthetic yield of this compound under varying conditions?

Systematic optimization via Design of Experiments (DoE) evaluates parameters like solvent polarity (dichloromethane vs. acetonitrile), stoichiometry of coupling agents (e.g., pivaloyl chloride), and reaction time. Catalyst screening (e.g., palladium on carbon for hydrogenolysis steps) improves efficiency . Real-time monitoring via in-situ FT-IR or Raman spectroscopy identifies reaction endpoints .

Q. How does the thermal stability of this compound impact its storage and experimental handling?

Differential scanning calorimetry (DSC) reveals decomposition onset temperatures, mandating storage at –20°C under inert gas (argon) to prevent degradation . For kinetic studies, accelerated stability testing (40°C/75% RH) predicts shelf-life, with LC-MS tracking degradation products like N-butylbenzamide .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting data on the mutagenicity of this compound derivatives?

Discrepancies in mutagenicity (e.g., Ames test vs. in silico predictions) necessitate tiered testing: (1) Repeat assays with standardized protocols (OECD 471), (2) Compare structural analogs (e.g., anomeric amides vs. benzyl chloride controls), and (3) Employ computational toxicology tools (e.g., Derek Nexus) to identify mutagenicophores .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.